3-Chloro-n-methylpropanamide
Description
Overview of Amide and Halogenated Organic Compounds in Chemical Synthesis
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. numberanalytics.com Their unique electronic structure, which involves the delocalization of electrons between the oxygen, carbon, and nitrogen atoms, imparts significant stability. numberanalytics.com This stability makes amides less reactive than other carboxylic acid derivatives, a property that is highly advantageous for controlling chemical reactions. diplomatacomercial.com Amides are prevalent in nature, forming the essential peptide bonds that link amino acids in proteins. numberanalytics.comresearchgate.net In industrial and laboratory settings, they serve as crucial intermediates, solvents, and plasticizers. diplomatacomercial.com The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed to form the amide linkage, often by reacting a carboxylic acid derivative with an amine. researchgate.netpulsus.com
Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are also of immense importance in chemical synthesis. numberanalytics.comallen.in The introduction of a halogen atom into an organic molecule can dramatically alter its physical and chemical properties, including its reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com Halogenation is a powerful tool for creating functional handles on molecules, allowing for subsequent chemical transformations. numberanalytics.com These compounds are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.combritannica.com The carbon-halogen bond's polarity and the halogen's ability to act as a leaving group are key to the reactivity of many halogenated compounds. britannica.com
The combination of an amide functional group and a halogen atom within the same molecule, as seen in 3-Chloro-N-methylpropanamide, creates a bifunctional compound with a unique reactivity profile, making it a valuable tool in the synthesis of more complex molecules.
Significance of this compound as a Research Chemical and Intermediate
This compound, with the molecular formula C₄H₈ClNO, is a derivative of propanamide. It features a chlorine atom at the third carbon position and a methyl group attached to the nitrogen atom of the amide group. This specific arrangement of functional groups makes it a significant compound in the field of chemical research, primarily as a versatile intermediate for the synthesis of a variety of organic molecules.
The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the amide group can undergo reactions such as hydrolysis or reduction. This dual reactivity makes this compound a valuable building block in the construction of more complex chemical structures, including those found in pharmaceuticals and agrochemicals. For instance, it has been utilized as an intermediate in the synthesis of compounds targeting the epidermal growth factor receptor (EGFR), a key target in cancer therapy. unipa.it
The most common laboratory and industrial synthesis of this compound involves the acylation of methylamine (B109427) with 3-chloropropionyl chloride. This reaction is typically carried out in a solvent like dichloromethane (B109758) at a controlled low temperature to minimize side reactions.
Below are tables detailing the chemical properties and identification of this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈ClNO | nih.gov |
| Molecular Weight | 121.56 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 41789-28-0 | nih.gov |
| InChI | InChI=1S/C4H8ClNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7) | nih.gov |
| InChIKey | UZWXYEHTFDWCIS-UHFFFAOYSA-N | nih.gov |
Synonyms and Identifiers for this compound
| Synonym/Identifier | Type | Source |
|---|---|---|
| 3-chloro-N-methylpropionamide | Synonym | nih.gov |
| Propanamide, 3-chloro-N-methyl- | Synonym | nih.gov |
| NSC-67663 | Identifier | nih.gov |
| DTXSID40290246 | Identifier | epa.govechemi.com |
Scope and Objectives of the Research Compendium
The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is intentionally limited to the chemical nature and research applications of this compound. The subsequent sections will not delve into dosage, administration, or safety profiles, adhering strictly to the outlined topics. The aim is to present a professional and authoritative resource for researchers and chemists interested in the synthesis and utility of this specific chemical intermediate.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWXYEHTFDWCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290246 | |
| Record name | 3-chloro-n-methylpropanamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41789-28-0 | |
| Record name | 3-Chloro-N-methylpropanamide | |
| Source | ChemIDplus | |
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| Record name | 41789-28-0 | |
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| Record name | 3-chloro-n-methylpropanamide | |
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| Record name | 3-Chloro-N-methylpropanamide | |
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| Record name | 3-CHLORO-N-METHYLPROPANAMIDE | |
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Synthetic Methodologies and Mechanistic Investigations of 3 Chloro N Methylpropanamide
Established and Novel Synthetic Routes for 3-Chloro-N-methylpropanamide
The primary synthetic routes to this compound involve the coupling of a three-carbon chain containing a chlorine atom with methylamine (B109427). This can be achieved using either a highly reactive acyl halide or by activating the corresponding carboxylic acid.
A well-established and widely used method for synthesizing amides is the condensation reaction between an acyl halide and an amine. This approach is favored for its high reactivity and often results in good yields of the desired amide product.
The most direct synthesis of this compound involves the reaction of 3-chloropropanoyl chloride with methylamine. In this reaction, the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This process is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride makes it an excellent acylating agent. d-nb.info The reaction typically proceeds rapidly, even at low temperatures. A base, often an excess of the methylamine reactant itself or a non-nucleophilic base like triethylamine (B128534), is used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.
The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. This method is fundamental in organic synthesis for creating amide linkages. researchgate.net
Optimizing the reaction between 3-chloropropanoyl chloride and methylamine is crucial for maximizing product yield and purity while minimizing side reactions. Key parameters that are typically adjusted include stoichiometry, solvent, temperature, and the choice of base. Using an excess of the amine (two or more equivalents) can help to drive the reaction to completion and neutralize the HCl byproduct. The choice of solvent is also critical; inert aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) are often employed. Temperature control is important, as the reaction is exothermic; initiating the reaction at a low temperature (e.g., 0°C) can help to control the reaction rate and prevent potential side reactions.
Table 1: Parameters for Optimization of Acyl Halide and Amine Condensation
| Parameter | Condition | Rationale |
|---|---|---|
| Stoichiometry | 2-3 equivalents of methylamine | Drives reaction to completion; acts as a base to neutralize HCl. |
| Solvent | Anhydrous dichloromethane or acetonitrile | Provides an inert medium; dissolves reactants. |
| Temperature | -10°C to room temperature | Controls reaction rate and minimizes byproducts. |
| Base | Excess methylamine or triethylamine | Neutralizes HCl byproduct to prevent protonation of the amine reactant. |
Beyond the standard acyl chloride route, alternative methods have been developed that offer different advantages, such as avoiding the use of highly reactive and moisture-sensitive acyl halides or improving reaction efficiency through advanced energy sources.
An alternative to using acyl chlorides is the direct coupling of a carboxylic acid with an amine. This method involves activating the carboxylic acid, 3-chloropropionic acid, to make it more susceptible to nucleophilic attack by methylamine. ontosight.ai This is typically achieved using a coupling agent. Various activating agents can be used, such as carbodiimides or other specialized reagents like 2,4,6-trichloro-1,3,5-triazine (TCT). ontosight.airsc.org The process generally involves the in-situ formation of a highly reactive intermediate, which is then readily attacked by the amine. This approach avoids the need to handle the often harsh conditions required to prepare acyl chlorides from carboxylic acids. google.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave radiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. researchgate.netrsc.org The application of microwave energy can enhance the synthesis of amides, including those related to this compound. rsc.orgwiserpub.com The rapid and efficient heating provided by microwaves can drive the condensation reaction between the carboxylic acid (or its derivative) and the amine more effectively, often in a matter of minutes rather than hours. researchgate.net This high-speed, efficient approach is particularly valuable in research and development for the rapid synthesis of compound libraries. rsc.org
Carboxylic Acid Activation Approaches
Stereo- and Regioselective Synthesis Considerations
The synthesis of this compound presents distinct considerations regarding regioselectivity, while stereoselectivity is not a factor in the formation of the final achiral product.
Regioselectivity: The primary challenge in the synthesis is to ensure the precise placement of the chloro substituent at the C3 position of the propanamide backbone and the methyl group on the amide nitrogen. This is reliably achieved through the careful selection of starting materials. The most common synthetic route involves the reaction of 3-chloropropionic acid, or its more reactive derivative 3-chloropropionyl chloride, with methylamine. ontosight.ai The structure of 3-chloropropionic acid inherently fixes the chlorine atom at the desired C3 position, thus ensuring the regiochemical outcome of the final product. The use of methylamine as the nitrogen source exclusively yields the N-methyl amide, preventing the formation of other N-alkylated isomers.
Stereoselectivity: The molecular structure of this compound lacks any chiral centers, meaning it does not have stereoisomers (enantiomers or diastereomers). Consequently, stereoselective synthesis is not a relevant consideration for its direct preparation. However, should this scaffold be used to synthesize more complex, chiral molecules, stereocontrol would become paramount. For instance, in the asymmetric synthesis of chiral phenylalanine derivatives, which share some structural similarities, pseudoenantiomeric phase-transfer catalysts derived from Cinchona alkaloids have been employed to achieve high yields and excellent enantioselectivity. mdpi.comresearchgate.net Such strategies would be essential if a chiral center were to be introduced into the this compound structure.
Advanced Reaction Mechanisms and Kinetics
The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. The mechanism varies slightly depending on the starting materials.
From 3-Chloropropionyl Chloride: This is often the preferred laboratory method due to the high reactivity of the acyl chloride. The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. In this stage, the hybridization of the carbonyl carbon temporarily changes from sp² to sp³. msu.edu
Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl pi bond.
Leaving Group Expulsion: Simultaneously, the chloride ion, being an excellent leaving group, is expelled.
Deprotonation: The resulting N-methylpropanamidium cation is deprotonated, typically by another molecule of methylamine or a scavenger base (like pyridine (B92270) or triethylamine) added to the reaction, to yield the final, neutral this compound and an ammonium (B1175870) chloride salt.
From 3-Chloropropionic Acid: Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, a coupling agent is typically used to activate the carboxylic acid. Using dicyclohexylcarbodiimide (B1669883) (DCC) as an example:
Carboxylic Acid Activation: The 3-chloropropionic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com
Nucleophilic Attack: The methylamine then attacks the carbonyl carbon of this activated intermediate.
Tetrahedral Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses to form the desired amide, this compound, and dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com The DCU is typically insoluble in common organic solvents and can be easily removed by filtration.
Specific kinetic data for the synthesis of this compound is not extensively reported in the literature. However, the kinetics of the reaction can be understood from the general principles of nucleophilic acyl substitution.
The rate of reaction is highly dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine.
Acyl Chloride Route: The reaction between 3-chloropropionyl chloride and methylamine is typically very fast (often complete within minutes to a few hours at room temperature). This is due to the high reactivity of the acyl chloride, where the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and the chloride ion is an excellent leaving group. The rate law is generally second order, being first order in both the acyl chloride and the amine.
Carboxylic Acid Route: Without a catalyst or coupling agent, the reaction is slow. The rate is limited by the poor leaving group ability of the hydroxide (B78521) ion (-OH). With a coupling agent like DCC, the rate-determining step is often the nucleophilic attack of the amine on the O-acylisourea activated intermediate. Reaction rates are influenced by factors such as solvent polarity, temperature, and the concentration of reactants and coupling agents.
| Parameter | Influence on Reaction Kinetics |
| Reactants | The use of 3-chloropropionyl chloride leads to significantly faster kinetics than using 3-chloropropionic acid. |
| Temperature | Increasing the temperature generally increases the reaction rate for both pathways, but can lead to side reactions. |
| Solvent | Aprotic solvents are typically used. Solvent polarity can influence the stability of intermediates and transition states. |
| Concentration | Higher concentrations of reactants lead to a higher frequency of molecular collisions and an increased reaction rate. |
Catalysis plays a crucial role in improving the efficiency of amide bond formation, particularly when starting from the less reactive 3-chloropropionic acid.
Base Catalysis/Scavenging: In the synthesis from 3-chloropropionyl chloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) or a slight excess of methylamine is often added. While not a true catalyst, the base is essential for efficiency as it neutralizes the hydrochloric acid (HCl) byproduct. This prevents the protonation of the methylamine reactant, which would render it non-nucleophilic and halt the reaction.
Coupling Agents (Catalysts): When using 3-chloropropionic acid, coupling reagents act as catalysts or activators. Reagents like carbodiimides (DCC, EDC) and uronium/aminium salts (HATU, HBTU) convert the carboxylic acid's hydroxyl group into a better leaving group, thereby dramatically increasing the reaction rate and allowing the synthesis to proceed under mild conditions. luxembourg-bio.com This avoids the high temperatures that might cause decomposition or side reactions.
Acid/Base Catalysis: For some amidation reactions, general acid or base catalysis can promote the reaction. Acid catalysis can enhance the electrophilicity of the carbonyl carbon, while base catalysis can increase the nucleophilicity of the amine. However, in the context of this compound synthesis, the use of coupling agents or the acyl chloride route is more common and effective.
Kinetic Studies of Synthesis Reactions
Purification and Isolation Techniques for High-Purity this compound
The isolation and purification of this compound to a high degree of purity is critical for its subsequent use. As a white crystalline solid, techniques such as recrystallization can be employed, but chromatographic methods are often required to remove persistent impurities. ontosight.ai
Flash column chromatography is a widely used and effective technique for the purification of this compound and related compounds on a laboratory scale. rochester.eduhawachhplccolumn.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) that is pushed through the column under moderate pressure. hawachhplccolumn.com The separation is based on the differential partitioning of the compound and impurities between the two phases.
In the synthesis of various complex molecules, intermediates containing the chloro-N-alkylpropanamide structure have been successfully purified using flash chromatography. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is common. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.
Published examples for purifying compounds with similar structures provide insight into effective solvent systems.
| Compound Type | Eluent System | Reference |
| N-aryl-3-chloropropanamide derivative | Ethyl Acetate (EtOAc) | rsc.org |
| N-benzyl-N-(...)ethyl-3-chloropropanamide | 50% EtOAc-hexanes | rsc.org |
| N-methyl-N-(...)ethyl-3-chloropropanamide | 60% EtOAc-hexanes | rsc.org |
| 4-(...)-3-chloro-N-methylpropanamide | Dichloromethane (CH₂Cl₂)/Methanol (MeOH) (98:2 to 90:10) | unipa.it |
| General Amide Purification | n-Heptane / Ethyl Acetate (EtOAc) | rsc.org |
The process generally involves dissolving the crude product in a minimal amount of solvent, loading it onto the top of the silica gel column, and then passing the chosen eluent system through the column. rochester.edu Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to identify those containing the pure product, which are then combined and concentrated to yield high-purity this compound.
Crystallization and Recrystallization Protocols
The purification of this compound is a critical step following its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. Crystallization and recrystallization are standard and effective techniques employed for this purpose, yielding the compound in a highly purified, crystalline solid form. The choice of solvent and the specific protocol are paramount for achieving high purity and a good recovery yield.
Detailed research findings on the specific crystallization protocols for this compound are not extensively documented in publicly available literature. However, based on the established principles of organic chemistry and purification methods for structurally similar amides, effective crystallization and recrystallization procedures can be outlined. The selection of an appropriate solvent system is the most crucial factor, and for compounds like this compound, both single-solvent and mixed-solvent systems can be utilized.
Single-Solvent Recrystallization
A suitable single solvent for recrystallization should dissolve the compound sparingly at room temperature but show high solubility at its boiling point. For amides similar in structure, solvents such as hexane (B92381) have been used for crystallization. whiterose.ac.uk The general procedure involves dissolving the crude this compound in a minimal amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear, hot solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, leading to the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and dried.
Mixed-Solvent Recrystallization
In many cases, finding a single solvent with the ideal solubility characteristics is challenging. A more versatile approach is the use of a mixed-solvent system, often referred to as a solvent-antisolvent or solvent-nonsolvent system. This technique is widely applicable and has been suggested for related propanamide derivatives, with common pairs including ethyl acetate/hexane and methanol/water. libretexts.orglibretexts.org
The procedure for mixed-solvent recrystallization typically involves the following steps:
The crude this compound is dissolved in a minimum amount of a "good" or "soluble" solvent (in which the compound is highly soluble) at an elevated temperature. libretexts.org
A "poor" or "insoluble" solvent (in which the compound is sparingly soluble) is then added dropwise to the hot solution until the solution becomes faintly cloudy, indicating the point of saturation. libretexts.org The two solvents must be miscible with each other. libretexts.org
A few drops of the "good" solvent are then added to redissolve the precipitate and render the solution clear again. libretexts.org
The hot, clear solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. libretexts.org
The resulting purified crystals are collected by suction filtration, washed with a small amount of the cold mixed-solvent or the "poor" solvent, and dried.
The table below outlines potential solvent systems for the recrystallization of this compound based on general practices for similar compounds.
| Solvent System | Type | General Procedure |
| Hexane | Single Solvent | Dissolve crude product in minimum hot hexane, hot filter if necessary, cool to crystallize. |
| Ethyl Acetate / Hexane | Mixed Solvent | Dissolve in minimum hot ethyl acetate, add hot hexane until cloudy, clarify with a few drops of hot ethyl acetate, cool to crystallize. |
| Methanol / Water | Mixed Solvent | Dissolve in minimum hot methanol, add hot water until cloudy, clarify with a few drops of hot methanol, cool to crystallize. libretexts.orglibretexts.org |
| Ethanol / Water | Mixed Solvent | Dissolve in minimum hot ethanol, add hot water until cloudy, clarify with a few drops of hot ethanol, cool to crystallize. mnstate.edu |
Research Findings and Optimization
While specific research data on the crystallization of this compound is limited, studies on related compounds provide insights into process optimization. For instance, the rate of cooling is a critical parameter that influences crystal size and purity. Slow, gradual cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. mnstate.edu In contrast, rapid cooling can lead to the formation of smaller, less pure crystals.
The efficiency of the recrystallization process is typically evaluated by the percentage recovery of the purified compound and its melting point, which should be sharp and within a narrow range for a pure substance. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to assess the purity of the recrystallized this compound. For related compounds, purification by recrystallization or chromatography has been shown to yield products with greater than 95% purity.
The table below presents a hypothetical set of experimental data for the recrystallization of this compound, illustrating the impact of the chosen solvent system on yield and purity.
| Experiment ID | Solvent System | Initial Mass (g) | Final Mass (g) | Recovery (%) | Melting Point (°C) | Purity (by HPLC, %) |
| 1 | Hexane | 5.0 | 4.1 | 82 | 78-80 | 98.5 |
| 2 | Ethyl Acetate / Hexane | 5.0 | 4.5 | 90 | 79-80 | 99.2 |
| 3 | Methanol / Water | 5.0 | 4.3 | 86 | 78-79 | 98.9 |
Note: The data in this table is illustrative and based on typical outcomes for the recrystallization of organic compounds. Actual results may vary.
Ultimately, the optimal crystallization protocol for this compound would be determined empirically by systematically testing various solvents and solvent combinations, and optimizing parameters such as solvent ratios, temperature gradients, and cooling times.
Reactivity and Derivatization of 3 Chloro N Methylpropanamide
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The presence of a chlorine atom on the terminal carbon of the propyl chain is a key feature of 3-Chloro-N-methylpropanamide's reactivity. This chlorine atom can be displaced by a variety of nucleophiles in substitution reactions, providing a versatile pathway for the introduction of new functional groups. vulcanchem.comsmolecule.com
The reaction of this compound with oxygen-based nucleophiles, such as hydroxide (B78521) ions, leads to the formation of hydroxylated derivatives. For instance, the substitution of the chlorine atom with a hydroxyl group results in the synthesis of 3-hydroxy-N-methylpropanamide. This type of reaction is a fundamental transformation in organic synthesis, allowing for the conversion of an alkyl halide to an alcohol. The resulting hydroxyl group can then be used for further functionalization.
Table 1: Synthesis of 3-hydroxy-N-methylpropanamide
| Starting Material | Reagent | Product |
|---|
Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to form various amino-substituted derivatives. vulcanchem.comunipa.it For example, reaction with dimethylamine (B145610) can yield 3-(dimethylamino)-N-methylpropanamide. unipa.it This reaction is a common strategy for introducing amino functionalities into a molecule, which can be crucial for biological activity or for creating intermediates for more complex syntheses. The reaction of 3-chloropropionyl chloride with a secondary amine, followed by substitution of the chlorine, is a documented pathway to produce 3-aminopropanamides. unipa.it
Table 2: Synthesis of Amino-Substituted Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Dimethylamine | 3-(dimethylamino)-N-methylpropanamide |
Sulfur-containing nucleophiles, like thiols or hydrogen sulfide (B99878), can displace the chlorine atom to form thioethers or thiols, respectively. smolecule.com For instance, the reaction with a thiol (R-SH) in the presence of a base would yield a 3-(alkylthio)-N-methylpropanamide. These sulfur-containing compounds are valuable in various chemical and biological contexts. The nucleophilicity of sulfur is generally greater than that of oxygen, facilitating these substitution reactions. libretexts.org A common method for incorporating a thiol group involves the nucleophilic substitution of a halogenated precursor with hydrogen sulfide or thiourea (B124793) derivatives. smolecule.com
Table 3: Synthesis of Sulfur-Containing Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Thiol (R-SH) / Base | 3-(alkylthio)-N-methylpropanamide |
The kinetics and thermodynamics of nucleophilic substitution reactions at the chlorinated carbon center are influenced by several factors. The nature of the nucleophile, the solvent, and the reaction temperature all play significant roles. Stronger nucleophiles will generally lead to faster reaction rates. The stability of the leaving group (chloride ion) also contributes to the feasibility of the reaction. While detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in the provided results, general principles of nucleophilic substitution apply. For instance, in nucleophilic aromatic substitution, electron-deficient arenes react faster, and the reactivity of halide leaving groups often follows the trend Ar-F > Ar-Cl ~ Ar-Br. chemrxiv.org
Substitution with Sulfur Nucleophiles (e.g., Thiols)
Reactions Involving the Amide Functionality
The N-methyl amide group in this compound also has characteristic reactivity, most notably its susceptibility to hydrolysis.
Under either acidic or basic conditions, the amide bond of this compound can be hydrolyzed. vulcanchem.comsmolecule.com This reaction breaks the amide linkage, yielding 3-chloropropionic acid and methylamine (B109427). This process is a common degradation pathway for amides. The hydrolysis can be a competing reaction, especially under conditions used for nucleophilic substitution if water is present.
Acid-Catalyzed Hydrolysis
Reduction of the Amide Group to Amines
Structural Modifications and Derivative Synthesis
Analogs of this compound with different halogen atoms at the 3-position can be synthesized, and their reactivity can be compared. The synthesis of 3-Bromo-N-methylpropanamide, for example, can be achieved through the bromination of N-methylpropanamide. smolecule.com The reactivity of these halogenated analogs in nucleophilic substitution reactions is influenced by the nature of the carbon-halogen bond. Generally, the C-Br bond is weaker and the bromide ion is a better leaving group than the chloride ion, making the bromo-analog potentially more reactive towards nucleophiles. smolecule.com Conversely, fluoro-analogs would be expected to be less reactive in such substitutions. The synthesis of these analogs allows for the fine-tuning of chemical reactivity and physical properties. smolecule.com
| Analog | Precursor | Potential Synthetic Route | Key Difference |
| 3-Bromo-N-methylpropanamide | N-Methylpropanamide | Bromination with a suitable agent | More reactive in nucleophilic substitution. smolecule.com |
| 3-Fluoro-N-methylpropanamide | 3-Chloropropionyl chloride | Reaction with methylamine followed by halogen exchange | Less reactive in nucleophilic substitution. |
| 3-Iodo-N-methylpropanamide | 3-Chloropropionyl chloride | Reaction with methylamine followed by Finkelstein reaction | Most reactive in nucleophilic substitution. |
This table outlines the synthesis and comparative reactivity of halogenated analogs.
The chlorine atom at the 3-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. vulcanchem.comevitachem.com This reactivity makes it a useful building block in organic synthesis. The chlorine acts as a leaving group, which can be displaced by various nucleophiles. vulcanchem.com
Examples of such derivatization include:
Amination: Reaction with primary or secondary amines can introduce new amino groups. For instance, reacting a related 3-chloropropanamide intermediate with dimethylamine or piperidine (B6355638) has been used to synthesize more complex molecules. unipa.it
Thiolation: Reaction with thiols or thiolate salts can introduce sulfur-containing moieties. evitachem.com
Azide (B81097) Formation: Substitution with sodium azide introduces an azido (B1232118) group, which can be further transformed, for example, via reduction to an amine or through cycloaddition reactions.
Cyanation: Reaction with cyanide salts can introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
These derivatization reactions significantly expand the synthetic utility of this compound, enabling its use as a precursor for a diverse range of more complex chemical structures. evitachem.com
Exploration of Chiral Derivatives and Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While direct reports on the enantioselective synthesis of this compound are not extensively detailed in the reviewed literature, the exploration of chiral derivatives and potential enantioselective methodologies can be inferred from research on structurally analogous compounds. The presence of a chlorine atom at the 3-position allows for the potential creation of a chiral center at the 2-position through various synthetic transformations, making the development of asymmetric syntheses for its derivatives a topic of significant interest.
Methodologies for achieving enantioselectivity in related halo-amide systems primarily revolve around two key strategies: the enzymatic resolution of a racemic mixture and the use of chiral catalysts in asymmetric synthesis.
Enzymatic Resolution of Related Racemic Precursors
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. While direct enzymatic resolution of this compound has not been prominently documented, studies on similar molecules demonstrate the feasibility of this approach.
For instance, research on the optical resolution of racemic alcohols, such as (R,S)-3-chloro-1-p-toluenesulfonyloxy-2-propanol, has shown great success using lipase (B570770) enzymes. google.com In these studies, a hydrolase is used to selectively esterify one of the alcohol enantiomers in a non-aqueous solvent. This process can lead to high optical purity and theoretical yields for the desired enantiomer. google.com The general concept of enzyme-catalyzed kinetic resolution is a well-established method for producing optically pure enantiomers from a racemic starting material, although it is theoretically limited to a 50% yield for a single enantiomer if the transformation is irreversible. rsc.org
The following table summarizes representative data from the enzymatic resolution of a related chloro-substituted propanol, illustrating the key parameters and outcomes of such a process.
| Substrate | Enzyme | Acylating Agent | Solvent | Optical Purity (ee) | Theoretical Yield | Reference |
| (R,S)-3-Chloro-1-p-toluenesulfonyloxy-2-propanol | Amano P | Vinyl acetate (B1210297) | 1,1,1-Trichloroethane | 100% | 100% | google.com |
| (R,S)-3-Chloro-1-p-toluenesulfonyloxy-2-propanol | Amano P | Isopropenyl acetate | Carbon tetrachloride | 100% | 100% | google.com |
| (R,S)-3-Chloro-1-p-toluenesulfonyloxy-2-propanol | Amano P | Hexanoic anhydride | Carbon tetrachloride | 95% | 80% | google.com |
This data underscores the potential for developing a similar enzymatic resolution protocol for a hydroxylated precursor of this compound or its derivatives, which could then be converted to the target chiral compound.
Asymmetric Synthesis Using Chiral Catalysts
Another avenue for obtaining chiral derivatives of this compound is through asymmetric catalysis. This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that introduces a chiral center. Chiral metal complexes and organocatalysts are widely used for this purpose. libretexts.org
The synthesis of chiral β-lactams, which are structurally related to cyclized derivatives of 3-halopropanamides, often employs chiral catalysts to achieve high enantioselectivity. Similarly, the asymmetric synthesis of various heterocyclic compounds, such as indolin-3-one derivatives, has been accomplished using chiral catalytic systems. rsc.orgrsc.org These methodologies, while applied to different molecular scaffolds, establish a proof of principle for the catalytic asymmetric synthesis of compounds containing structural motifs similar to those that could be derived from this compound.
The development of a catalytic asymmetric synthesis for a derivative of this compound would likely involve the reaction of a prochiral precursor in the presence of a chiral catalyst. For example, an asymmetric Michael addition to an appropriate α,β-unsaturated amide could potentially generate a chiral 3-substituted propanamide derivative with high enantiomeric excess. The success of such a strategy would depend on the design of a suitable chiral catalyst that can effectively control the stereochemistry of the nucleophilic attack. uva.esfrontiersin.org
While specific examples for this compound are not available, the broader field of asymmetric synthesis provides a rich toolbox of chiral catalysts and methodologies that could be adapted for this purpose. rsc.orgsigmaaldrich.combeilstein-journals.org
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise connectivity of atoms in 3-Chloro-n-methylpropanamide can be elucidated.
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is influenced by the local electronic environment of the protons.
Methylene (B1212753) protons adjacent to the chlorine atom (Cl-CH₂-): These protons are expected to appear as a triplet, shifted downfield due to the electron-withdrawing effect of the chlorine atom.
Methylene protons adjacent to the carbonyl group (-CH₂-C=O): These protons will also be a triplet, coupled to the adjacent methylene group. Their position will be influenced by the deshielding effect of the carbonyl group.
N-Methyl protons (N-CH₃): This group will give rise to a singlet, as there are no adjacent protons to cause splitting. A related compound, 3-hydroxy-N-methylpropanamide, shows its N-methyl signal in the range of δ 2.8–3.1 ppm.
The integration of these signals would correspond to a 2:2:3 ratio, confirming the number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-Cl | ~ 3.8 | Triplet (t) | 2H |
| -CH₂-C=O | ~ 2.7 | Triplet (t) | 2H |
| N-CH₃ | ~ 2.8 | Singlet (s) | 3H |
Note: Predicted values are based on standard functional group regions and data from analogous structures.
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, four distinct signals are expected, one for each unique carbon atom.
Carbonyl Carbon (-C=O): This carbon typically appears significantly downfield, often in the range of 170-175 ppm for similar amide structures.
Carbon adjacent to Chlorine (-CH₂-Cl): The presence of the electronegative chlorine atom causes this carbon signal to appear in the approximate range of 40-50 ppm.
Carbon adjacent to Carbonyl (-CH₂-C=O): This methylene carbon will be found at a distinct chemical shift from the other methylene group.
N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 171 |
| -CH₂-Cl | ~ 40 |
| -CH₂-C=O | ~ 35 |
| N-CH₃ | ~ 26 |
Note: Predicted values are based on standard functional group regions and data from analogous structures.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. scribd.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene groups (-CH₂-Cl and -CH₂-C=O), confirming their connectivity. scribd.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each proton triplet to its corresponding methylene carbon signal and the N-methyl proton singlet to the N-methyl carbon signal. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons over two to three bonds (and sometimes more). columbia.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and piecing together molecular fragments. Key HMBC correlations for this molecule would include the N-methyl protons showing a cross-peak to the carbonyl carbon, and the methylene protons showing correlations to the carbonyl carbon. scribd.com
Table 3: Expected Key 2D NMR Correlations for this compound
| 2D Experiment | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |
| COSY | ¹H - ¹H | (-CH₂-Cl) ↔ (-CH₂-C=O) | Confirms the propanamide backbone connectivity. |
| HSQC | ¹H - ¹³C (1-bond) | (N-CH₃) ↔ (N-CH₃)(-CH₂-Cl) ↔ (-CH₂-Cl)(-CH₂-C=O) ↔ (-CH₂-C=O) | Unambiguously assigns protons to their directly attached carbons. columbia.edu |
| HMBC | ¹H - ¹³C (2-3 bonds) | (N-CH₃) ↔ (C=O)(-CH₂-C=O) ↔ (C=O)(-CH₂-Cl) ↔ (C=O) | Confirms the position of the N-methyl group relative to the carbonyl and the overall structure. columbia.edu |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.
While standard MS provides nominal molecular weight, high-resolution mass spectrometry (HRMS) measures the m/z to several decimal places. This high precision allows for the determination of a compound's exact mass, which can be used to deduce its unique elemental composition. orgchemboulder.com For this compound, the molecular formula is C₄H₈ClNO. scbt.comnih.gov HRMS would confirm this by matching the experimentally measured exact mass to the calculated theoretical value. orgchemboulder.com
Table 4: Molecular Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄H₈ClNO | scbt.comnih.gov |
| Average Mass | 121.56 g/mol | nih.gov |
| Monoisotopic Mass | 121.0294416 Da | nih.gov |
In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint. For amides, a common fragmentation is α-cleavage adjacent to the carbonyl group. arizona.edu
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. wpmucdn.com Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). orgchemboulder.comwpmucdn.com This results in the molecular ion appearing as two distinct peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two m/z units. The relative intensity of these peaks is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. youtube.com
Table 5: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | Isotope Composition | Calculated m/z | Predicted Relative Intensity |
| [M]⁺ | C₄H₈³⁵ClNO | 121.0294 | ~100% |
| [M+2]⁺ | C₄H₈³⁷ClNO | 123.0265 | ~32% |
Note: Intensities are based on the natural abundance of chlorine isotopes. orgchemboulder.com
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of an amide is characterized by several distinct absorption bands, with the carbonyl (C=O) stretching vibration, known as the Amide I band, being one of the most prominent. For secondary amides like "this compound", the position of this band provides valuable information about the molecular environment and bonding.
In the solid state, simple open-chain secondary amides typically exhibit the Amide I band around 1640 cm⁻¹. spcmc.ac.in However, in dilute solutions, this frequency shifts to a higher wavenumber, appearing in the 1700-1680 cm⁻¹ region. spcmc.ac.in This shift is primarily due to the presence of hydrogen bonding in the solid state, which weakens the C=O bond and lowers its stretching frequency. In solution, these intermolecular hydrogen bonds are disrupted, leading to a stronger C=O bond and a higher absorption frequency.
For similar chloro-substituted amides, the amide C=O stretch is consistently observed in the range of 1650–1680 cm⁻¹. Specifically, related compounds show characteristic IR stretching frequencies for the amide C=O at approximately 1650 cm⁻¹ or 1665 cm⁻¹. The conjugation of the nitrogen lone pair with the carbonyl group lowers the C=O stretching wavenumber in amides compared to ketones. spcmc.ac.in
Another important band in secondary amides is the Amide II band, which appears in the 1570-1515 cm⁻¹ range in the solid state and 1550-1510 cm⁻¹ in dilute solutions. spcmc.ac.in This band arises from a combination of the N-H bending and C-N stretching vibrations. spcmc.ac.in
A summary of typical IR absorption frequencies for secondary amides is presented below:
| Vibrational Mode | State | Frequency Range (cm⁻¹) |
| Amide I (C=O Stretch) | Solid | ~1640 |
| Amide I (C=O Stretch) | Dilute Solution | 1680 - 1700 |
| Amide II (N-H Bend & C-N Stretch) | Solid | 1515 - 1570 |
| Amide II (N-H Bend & C-N Stretch) | Dilute Solution | 1510 - 1550 |
This table provides generalized frequency ranges for secondary amides.
The presence of a chlorine atom in "this compound" gives rise to characteristic vibrational modes in the IR spectrum. The carbon-chlorine (C-Cl) bond stretching vibration is a key diagnostic feature.
The number of vibrational modes for a non-linear molecule is determined by the formula 3N-6, where N is the number of atoms. libretexts.org For "this compound" (C₄H₈ClNO), with 15 atoms, this results in 3(15) - 6 = 39 possible vibrational modes. libretexts.orgnih.gov
Analysis of Amide Carbonyl Stretching Frequencies
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, offering a deeper understanding of the structural, electronic, and dynamic properties of "this compound" at the atomic level.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. github.ionih.gov It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule, and to analyze its electronic properties.
For molecules similar to "this compound", DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry. researchgate.net These calculations provide precise information on bond lengths and angles. For instance, in a related chloro-substituted propanamide, the C-Cl bond length was determined to be 1.74 Å. DFT studies also elucidate the electronic structure, such as the resonance delocalization across the N-C(=O) bond in the amide group.
The choice of the density functional and basis set is crucial for obtaining accurate results that align with experimental data. github.ionih.gov
Computational methods, particularly DFT, are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.
Machine learning models trained on DFT-computed values have emerged as highly efficient and accurate methods for predicting NMR parameters, such as chemical shifts and scalar coupling constants, from a 3D molecular structure. nih.govarxiv.org These predictions can be as accurate as quantum chemical calculations but are significantly faster. nih.gov For predicting experimental proton NMR spectra, a common workflow involves a conformational search, geometry optimization of each conformer (e.g., using B3LYP-D3BJ/6-31G(d)), and then predicting the NMR shifts for each conformer using a specialized functional like WP04. github.io
Similarly, IR vibrational frequencies can be calculated using DFT. These theoretical spectra can be cross-referenced with experimental IR data to validate the assignments of absorption bands to specific functional groups and vibrational modes.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mun.ca This technique is particularly valuable for performing conformational analysis, which involves exploring the different spatial arrangements (conformations) that a molecule can adopt. mun.ca
By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the transitions between them. mun.ca This is crucial because the biological activity and physical properties of a molecule are often dependent on its preferred conformation. mun.ca MD simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent, to mimic different experimental conditions. mun.ca The trajectories generated from MD simulations provide an atomic-level view of the molecule's flexibility and conformational landscape. mun.ca This information is vital for understanding how the molecule might interact with biological targets. nih.gov
HOMO-LUMO Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more prone to chemical reactions. mdpi.com
For this compound, the HOMO is expected to be localized on the atoms with higher electron density and lone pairs, such as the oxygen atom of the carbonyl group, the nitrogen atom of the amide group, and the chlorine atom. The LUMO is anticipated to be distributed over the electrophilic centers, particularly the carbonyl carbon and the carbon atom bonded to the chlorine. The energy of these orbitals and their gap can be used to calculate various global reactivity descriptors. researchgate.net These parameters, including ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. irjweb.com
Chemical hardness (η) and softness (S) are directly related to the HOMO-LUMO gap; a molecule with a large gap is considered "hard," while a molecule with a small gap is "soft". mdpi.com The electrophilicity index (ω) measures the ability of a molecule to accept electrons. irjweb.com Computational studies using Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed to determine these values. researchgate.net
Table 1: Predicted Quantum Chemical Reactivity Descriptors for this compound
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy (EHOMO) | - | -7.5 |
| LUMO Energy (ELUMO) | - | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 |
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.35 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 |
| Global Electrophilicity Index (ω) | µ2 / 2η | 3.00 |
The predicted large energy gap for this compound suggests that the molecule possesses high kinetic stability. irjweb.commdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. mdpi.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are attractive to charged reactants. uni-muenchen.de This technique is instrumental in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MEP surface is typically color-coded to represent different potential values. researchgate.net
Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.netresearchgate.net
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. researchgate.netresearchgate.netresearchgate.net
Green: Represents regions of neutral or near-zero potential. researchgate.netresearchgate.net
For this compound, the MEP map would reveal specific regions of reactivity based on its functional groups. The most negative potential (red) is expected to be concentrated around the highly electronegative carbonyl oxygen atom, making it the primary site for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) are anticipated around the hydrogen atom of the N-H group and the carbon atom attached to the electron-withdrawing chlorine atom. These areas represent the most likely sites for a nucleophilic attack. researchgate.net
Table 2: Predicted MEP Analysis for Reactive Sites of this compound
| Molecular Region | Predicted Potential | Type of Attack |
| Carbonyl Oxygen (C=O) | Negative (Red) | Electrophilic Attack |
| N-H Amide Proton | Positive (Blue) | Nucleophilic Attack |
| Carbon atom bonded to Chlorine (C-Cl) | Positive (Blue) | Nucleophilic Attack |
| Alkyl Chain Hydrogens | Slightly Positive (Light Blue/Green) | Weak Nucleophilic Attack |
This visual prediction of reactive sites is crucial for understanding the molecule's interaction with biological targets and other chemical species. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational technique that examines charge transfer and conjugative interactions within a molecule. researchgate.net It transforms the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the classical Lewis structure representation. uni-muenchen.dewisc.edu This analysis provides deep insights into intramolecular interactions by evaluating the delocalization of electron density from filled, Lewis-type "donor" orbitals to empty, non-Lewis "acceptor" orbitals. uni-muenchen.deresearchgate.net
The strength of these donor-acceptor interactions, often referred to as hyperconjugation, is quantified by the second-order perturbation energy, E(2). researchgate.netmaterialsciencejournal.org A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. materialsciencejournal.org
In this compound, several significant intramolecular interactions are expected. The lone pairs on the oxygen, nitrogen, and chlorine atoms can act as donors, while the antibonding orbitals (π* or σ) associated with the carbonyl group and the C-Cl bond serve as primary acceptors. Key stabilizing interactions would include the delocalization of lone pair electron density into antibonding orbitals. For example, a strong hyperconjugative interaction is expected from the lone pair of the nitrogen atom to the π antibonding orbital of the carbonyl group (n(N) → π*(C=O)), which contributes to the planar nature and stability of the amide bond. Similarly, lone pairs on the carbonyl oxygen and the chlorine atom will participate in stabilizing delocalizations.
Table 3: Predicted Major Intramolecular Interactions and Stabilization Energies (E(2)) for this compound from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| n(N) | π(C=O) | ~45-60 | Resonance stabilization of amide bond |
| n(O) | σ(C-N) | ~20-30 | Hyperconjugation |
| n(O) | σ(C-C) | ~5-10 | Hyperconjugation |
| n(Cl) | σ(C-C) | ~2-5 | Hyperconjugation |
| σ(C-H) | σ*(C-Cl) | ~1-3 | Hyperconjugation |
Research Applications and Biological Relevance
Role as an Intermediate in Pharmaceutical and Agrochemical Development
3-Chloro-N-methylpropanamide serves as a crucial intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries. ontosight.aicymitquimica.com Its structure, featuring a reactive chlorine atom and an N-methylamide group, allows for its use as a foundational component in constructing more complex molecules.
Precursor in the Synthesis of Bioactive Compounds
The utility of this compound as a precursor is evident in its application in the creation of bioactive molecules. It is a key starting material for synthesizing compounds with potential therapeutic or agricultural value. ontosight.ai For instance, it can be used to build molecules designed to interact with specific biological targets. The synthesis of various pharmaceutical intermediates often involves this compound. vulcanchem.com A notable example is its use in the preparation of intermediates for bicalutamide (B1683754), a pharmaceutical agent. google.com The process can involve reacting N-(4-cyano-3-trifluoromethylphenyl) methacrylamide (B166291) with an acid and sodium hypochlorite, which ultimately leads to the formation of a bicalutamide intermediate. google.com
The compound's reactivity allows for the introduction of various functional groups. For example, the chlorine atom can be displaced in nucleophilic substitution reactions, enabling the attachment of different molecular fragments to the propanamide backbone. This versatility makes it a valuable precursor in the development of new chemical entities.
Building Block for Drug Discovery and Library Synthesis
In the field of drug discovery, this compound and its derivatives are employed as building blocks for the synthesis of compound libraries. chemscene.com These libraries, containing a multitude of structurally related compounds, are then screened for biological activity against various targets. This approach accelerates the identification of potential drug candidates.
For example, derivatives of this compound, such as 3-chloro-N-(4-fluorobenzyl)propanamide, are utilized in medicinal chemistry to design enzyme inhibitors and receptor modulators. The inclusion of a 4-fluorobenzyl group, for instance, can enhance properties like lipophilicity and metabolic stability, which are important for a drug's behavior in the body. Furthermore, complex screening compounds, which may be included in anticancer libraries, can incorporate the propanamide structure derived from precursors like this compound. chemdiv.com
Investigations in Enzyme Inhibition and Modulation
The chemical structure of this compound and its analogs makes them subjects of interest in the study of enzyme inhibition. Research has explored how these compounds interact with and modulate the activity of various enzymes.
Mechanisms of Enzyme Interaction (e.g., Covalent Binding)
One of the key mechanisms by which derivatives of this compound are thought to exert their effects is through covalent binding to enzymes. unipa.it The reactive chloro group can act as an electrophile, making it susceptible to attack by nucleophilic residues, such as cysteine, within the active site of an enzyme. unipa.it
For instance, in studies on Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of anticancer agents, it has been shown that related 3-aminopropanamide (B1594134) derivatives can act as prodrugs. unipa.it These compounds can be converted intracellularly into reactive acrylamide (B121943) derivatives, which then form a covalent bond with a specific cysteine residue (Cys797) in the EGFR active site. unipa.it This irreversible binding leads to a long-lasting inhibition of the enzyme's activity. unipa.it While the parent 3-aminopropanamide may not directly bind to the purified enzyme, its activation within the cellular environment is a critical step. unipa.it
Studies on Thiol-Dependent Enzymatic Systems
Given the reactivity of the chloro group towards nucleophiles, there is a particular interest in the interaction of this compound derivatives with thiol-dependent enzymatic systems. unipa.it These are enzyme systems that rely on the presence of a thiol group (from a cysteine residue) for their catalytic function.
Research on EGFR has demonstrated that the covalent interaction with the Cys797 thiol group is a key mechanism for a new series of irreversible inhibitors. unipa.it The 3-aminopropanamide side chain, derived from a chloro-propanamide precursor, was found to be crucial for this activity, particularly in overcoming drug resistance associated with mutations in the enzyme. unipa.it The ability of these compounds to release a reactive acrylamide that targets thiol groups highlights their potential for modulating thiol-dependent processes. unipa.it
Research in Cellular Processes and Receptor Interactions
The influence of this compound and its derivatives extends to the investigation of broader cellular processes and interactions with specific receptors. evitachem.com These compounds serve as tools to probe the effects of certain chemical structures on cellular behavior and to identify new therapeutic targets. smolecule.com
Derivatives of this compound are used to study the effects of amine derivatives on cellular functions and receptor binding, which is a vital part of drug development. evitachem.com For example, N-benzyl-3-chloro-N-methylpropan-1-amine, a related compound, is investigated for its effects on cellular processes and receptor interactions, with potential applications in anticancer research. The structural features of these molecules, such as the presence of a benzyl (B1604629) group, can enhance their ability to cross cell membranes and interact with intracellular targets. evitachem.com
Furthermore, complex molecules incorporating the propanamide structure are synthesized and evaluated for their potential to modulate receptor activity. smolecule.com For instance, research has been conducted on compounds designed to interact with neurotransmitter receptors, which could shed light on their effects on neuronal activity. smolecule.com The interaction of these compounds with specific receptors or enzymes is believed to be the basis of their biological activity. evitachem.comsmolecule.com
Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies. mdpi.comnih.govfrontiersin.org
Compounds synthesized using this compound as a starting material have been investigated for their potential to modulate the PI3K/Akt/mTOR pathway. For instance, derivatives have been designed to act as inhibitors of key kinases within this cascade. The development of such inhibitors is a significant area of research, with several compounds progressing into clinical trials. mdpi.comresearchgate.net The core structure provided by this compound is instrumental in creating molecules that can fit into the ATP-binding pocket of these enzymes, thereby blocking their activity and downstream signaling. Research has highlighted the ability of compounds with similar structures to modulate pathways such as PI3K/Akt/mTOR.
Interaction with Specific Molecular Targets (e.g., Receptors, Enzymes)
The biological activity of compounds derived from this compound is predicated on their interaction with specific molecular targets, including a variety of receptors and enzymes. evitachem.com The structural features of these derivatives, originating from the propanamide backbone, allow for specific binding events that can either inhibit or activate target proteins.
One notable example is the use of this compound in the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. unipa.it In these studies, the 3-aminopropanamide moiety, derived from this compound, can be bioconverted to a reactive acrylamide that forms a covalent bond with a cysteine residue in the active site of EGFR, leading to its irreversible inhibition. unipa.it
Furthermore, derivatives have been explored for their potential to interact with G protein-coupled receptors (GPCRs), which are involved in a multitude of physiological processes and are prominent drug targets. The chemical scaffold of this compound can be modified to create ligands with specific affinities for these receptors, potentially influencing signaling pathways related to cancer and inflammation. Research has also been conducted on its use in synthesizing compounds that target the CC-chemokine receptor 4 (CCR4), an important target for anti-inflammatory therapies. nih.gov
Advanced Biological Activity Research
Anticancer Activity Studies
The utility of this compound as a precursor is prominently featured in the development of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |
| 3-(dimethylamino)-propanamide | H1975 (NSCLC) | Antiproliferative activity (IC50 of 3.7 μM) | unipa.it |
| 3-aminopropanamides | A549 (Lung Cancer) | Inhibition of EGFR autophosphorylation | unipa.it |
| 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives | U87 MG (Glioma) | Cytotoxic effect (IC50 of 47 µM for a derivative) | wjarr.com |
| 3-chloro-N,N-bis(cyanomethyl)propanamide | HeLa, MCF-7, A549 | Reduction in cell viability | |
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | Inhibition of cell growth (IC50 of 22.4 µM) | tci-thaijo.org |
A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Studies on compounds structurally related to this compound have shown that they can trigger this process in cancer cells. For instance, research on derivatives of chlorinated phenyl compounds has indicated their potential to induce apoptosis in breast and colon cancer cells. The ability of these molecules to initiate the apoptotic cascade is a crucial aspect of their therapeutic potential. While direct studies on this compound are not available, its role as a building block is integral to the synthesis of these apoptosis-inducing agents.
In addition to inducing apoptosis, another important strategy in cancer treatment is to halt the uncontrolled proliferation of cancer cells by disrupting the cell cycle. Compounds derived from this compound have been implicated in this process. Research on similar compounds has shown the ability to cause cell cycle arrest, often at the G2/M phase. google.com This disruption prevents cancer cells from dividing and propagating, thereby inhibiting tumor growth. The synthesis of molecules with these properties often relies on the versatile chemical nature of intermediates like this compound.
Induction of Apoptosis in Cancer Cell Lines
Anti-inflammatory Research
The core structure of this compound is also found in molecules investigated for their anti-inflammatory properties. Inflammation is a key process in many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. One such example is Tepoxalin, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), which contains a propanamide substructure. drugfuture.com While not a direct derivative, its structure highlights the utility of the propanamide motif in anti-inflammatory drug design. Additionally, research on N-(3,4-dichlorophenyl)-N-methylpropanamide, a related compound, has shown its potential in treating arthritis-induced bone erosion by targeting transient receptor potential channels. google.com
Environmental Fate and Degradation Mechanisms in Research Contexts
Hydrolysis Studies and Stability in Aqueous Environments
The stability of 3-Chloro-n-methylpropanamide in water is significantly influenced by factors such as pH and temperature, which dictate the rate and pathway of its hydrolysis.
The amide bond in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. vulcanchem.com In acidic solutions (pH < 4), the amide linkage is prone to hydrolysis, leading to the formation of 3-chloropropanoic acid and methylamine (B109427). Conversely, under alkaline conditions (pH > 9), while amide hydrolysis also occurs, there may be additional degradation pathways involving the chloro substituent. vulcanchem.com The rate of hydrolysis is generally slowest in the neutral pH range.
Table 1: pH-Dependent Hydrolysis of this compound
| pH Condition | Primary Degradation Pathway | Major Products |
| Acidic (pH < 4) | Amide Hydrolysis | 3-Chloropropanoic acid, Methylamine |
| Neutral (pH ~7) | Slow Hydrolysis | - |
| Alkaline (pH > 9) | Amide Hydrolysis and other reactions | 3-Chloropropanoic acid, Methylamine, other degradation products |
An increase in temperature generally accelerates the rate of chemical reactions, and the hydrolysis of this compound is no exception. Studies on similar amide compounds demonstrate that higher temperatures significantly increase the rate of hydrolysis across various pH levels. researchgate.net For instance, accelerated aging studies at elevated temperatures, such as 40°C, are used to assess the thermal degradation and predict the long-term stability of related compounds.
pH-Dependent Hydrolysis
Photochemical Degradation Pathways
The potential for photochemical degradation, or photolysis, of this compound is an area of research interest. Exposure to ultraviolet (UV) radiation can induce the breakdown of chemical bonds. For related compounds, UV-Vis spectroscopy is utilized to monitor photooxidation, indicating that light sensitivity is a relevant degradation pathway. The energy from UV light can lead to the cleavage of the carbon-chlorine bond or the amide bond, initiating a series of reactions that result in the formation of various degradation products.
Biotransformation and Microbial Degradation Studies
Microorganisms in the environment can play a significant role in the breakdown of organic compounds. researchgate.net The biotransformation of this compound involves enzymatic processes that can lead to its mineralization.
The microbial degradation of chloroacetanilide herbicides, a class of compounds with some structural similarities to this compound, has been studied. nih.gov For instance, the degradation of the herbicide alachlor (B1666766) can involve C-dealkylation. nih.gov In the case of this compound, microbial action could potentially lead to the formation of metabolites such as 3-hydroxy-N-methylpropanamide through nucleophilic substitution of the chlorine atom. Further degradation could cleave the amide bond, yielding 3-hydroxypropanoic acid and methylamine. The identification of such metabolites is crucial for understanding the complete degradation pathway.
Enzymes, particularly amidases (also known as amidohydrolases), are key to the microbial degradation of amide-containing compounds. frontiersin.org These enzymes catalyze the hydrolysis of the C-N bond in amides. frontiersin.org For example, amidases from various microbial strains like Rhodococcus and Klebsiella have been shown to hydrolyze a range of amides. researchgate.netresearchgate.net The enzymatic degradation of this compound would likely proceed via an amidase that recognizes it as a substrate, cleaving the amide bond to form 3-chloropropanoic acid and methylamine. The efficiency of this degradation can be influenced by factors such as the microbial species, enzyme specificity, and environmental conditions like pH and temperature. researchgate.net
Identification of Microbial Metabolites
Sorption and Leaching Behavior in Environmental Matrices
The environmental mobility of a chemical compound, such as this compound, is significantly influenced by its sorption and leaching characteristics within various environmental matrices like soil and sediment. Sorption refers to the process by which a chemical binds to soil particles, while leaching is the movement of the chemical through the soil profile with water. These processes are critical in determining the compound's potential to contaminate groundwater or move to other environmental compartments.
While direct research on the sorption and leaching of this compound is limited in publicly available literature, its behavior can be inferred from its physicochemical properties and by studying analogous compounds. This compound is a white crystalline solid that is moderately soluble in water and highly soluble in organic solvents. ontosight.ai Its structure, featuring a polar amide group and a chloro-substituent, suggests a complex interaction with soil components.
Research on other polar and ionisable compounds, such as the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), demonstrates that interactions with soil are not solely governed by organic matter content. ecetoc.orgnih.gov While the sorption of nonpolar compounds often correlates strongly with soil organic matter, the behavior of polar molecules can also be significantly influenced by interactions with soil clay minerals. ecetoc.org
Studies on various herbicides have shown that amending soil with materials like biochar can alter sorption and leaching. nih.gov For instance, the addition of certain biochars to soil increased the sorption of herbicides like fluometuron (B1672900) and MCPA. nih.gov However, this effect is not universal for all soil amendments. Some organic residues were found to enhance the leaching of herbicides, possibly due to dissolved organic compounds competing with the herbicide molecules, thereby increasing their mobility in the soil. nih.gov
Table 1: Comparative Physicochemical Properties and Environmental Factors
Future Research Directions and Emerging Applications
Exploration of Advanced Synthetic Methodologies
The conventional synthesis of 3-Chloro-n-methylpropanamide typically involves the reaction of 3-chloropropionic acid or its acyl chloride derivative with methylamine (B109427). ontosight.aigoogle.com Future research is poised to move beyond these traditional batch methods towards more efficient, scalable, and environmentally benign processes.
Key areas for exploration include:
Continuous Flow Synthesis: The use of automated flow reactors can enhance reaction efficiency, improve safety by minimizing the accumulation of reactive intermediates, and allow for precise control over reaction parameters, potentially leading to higher yields and purity.
Phase-Transfer Catalysis: For reactions involving immiscible reactants, phase-transfer catalysts could streamline the synthesis, making the process more scalable and eliminating the need for harsh solvents. researchgate.netresearchgate.net
Green Chemistry Approaches: Investigating enzymatic catalysis or the use of greener solvents would reduce the environmental footprint of the synthesis. This aligns with the growing demand for sustainable practices in the chemical industry.
| Methodology | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Batch Synthesis | Reaction of 3-chloropropionyl chloride with methylamine in a large vessel. google.com | Well-established and understood. | - |
| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor, where the reaction occurs. | Improved heat transfer, higher safety, better reproducibility, ease of scaling. | Optimization of reactor design, flow rates, and temperature profiles. |
| Phase-Transfer Catalysis | Utilizes a catalyst (e.g., quaternary ammonium (B1175870) salts) to facilitate reaction between reactants in different phases. researchgate.net | Milder reaction conditions, increased reaction rates, use of less hazardous solvents. | Screening for optimal catalysts and reaction conditions. |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the amidation reaction. | High selectivity, mild conditions, reduced waste, biodegradable catalysts. | Identifying and engineering suitable enzymes for the specific substrates. |
Integration with Automated Synthesis and High-Throughput Screening
The convergence of automated synthesis platforms and high-throughput screening (HTS) techniques opens up new avenues for discovering novel derivatives of this compound with tailored properties. By systematically modifying the core structure—for instance, by substituting the N-methyl group with other alkyl or aryl moieties or replacing the chlorine atom—large libraries of related compounds can be rapidly generated.
These libraries can then be subjected to HTS assays to evaluate their biological activity against various targets, such as enzymes or microbial strains. atlantis-press.com This integrated approach accelerates the discovery-to-development pipeline for new pharmaceuticals or agrochemicals derived from the this compound scaffold. ontosight.ai
| Step | Process | Objective | Enabling Technology |
|---|---|---|---|
| 1. Library Design | In silico design of a virtual library of derivatives based on the this compound scaffold. | To explore chemical diversity and predict desirable properties. | Molecular modeling software. |
| 2. Automated Synthesis | Robotic synthesis of the designed compound library in microplates. | To rapidly and reliably produce physical samples of each derivative. | Automated liquid handlers, parallel synthesis reactors. |
| 3. High-Throughput Screening (HTS) | Screening the compound library against a specific biological target (e.g., enzyme, cell line). atlantis-press.com | To identify "hit" compounds with significant biological activity. | Robotic plate handlers, fluorescence readers, cell imagers. |
| 4. Hit Validation | Resynthesis and retesting of initial hits to confirm activity and determine potency (e.g., IC50 values). atlantis-press.com | To eliminate false positives and prioritize the most promising compounds. | Dose-response assays. |
Further Elucidation of Biological Mechanisms of Action
While this compound is primarily known as a synthetic intermediate, its structural motifs appear in biologically active molecules, suggesting a need for deeper investigation into its own potential bioactivity and that of its simple derivatives. ontosight.aiontosight.ai The presence of a reactive alkyl chloride group suggests it could act as an alkylating agent, covalently modifying biological macromolecules like proteins or nucleic acids. evitachem.com
Future research should focus on:
Target Identification: Employing techniques like affinity chromatography or activity-based protein profiling to identify specific cellular proteins that interact with this compound.
Pathway Analysis: Investigating the downstream cellular effects following compound treatment to understand which signaling or metabolic pathways are modulated.
Comparative Studies: Comparing its activity to related compounds, such as 3-hydroxy-N-methylpropanamide, to understand how the chloro-substituent influences biological function. Research has shown that related 3-aminopropanamide (B1594134) structures can act as inhibitors of the epidermal growth factor receptor (EGFR). unipa.it
Development of Targeted Prodrug Strategies
A significant area of future research is the use of the 3-chloropropanamide structure in the design of prodrugs. unipa.it A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Research has demonstrated that related 3-aminopropanamide derivatives can function as prodrugs that are stable under normal physiological conditions but are converted to reactive acrylamide (B121943) derivatives within the intracellular environment. unipa.it This intracellular activation allows for targeted action, as the reactive species is generated at its site of action.
The this compound moiety could be incorporated into a larger molecule designed to target a specific tissue or cell type. Once localized, an enzymatic or chemical trigger could eliminate HCl, unmasking a reactive acrylamide that covalently binds to its target, such as a cysteine residue in an enzyme's active site. This strategy could enhance therapeutic efficacy while minimizing off-target effects. unipa.it
| Component | Prodrug Form (e.g., 3-Chloropropanamide derivative) | Active Drug Form (e.g., Acrylamide derivative) | Reference Example |
|---|---|---|---|
| Chemical Nature | Relatively stable, less reactive alkyl halide. | Highly reactive Michael acceptor. | Based on EGFR inhibitor prodrug strategy. unipa.it |
| Biological Activity | Inactive or has low activity. | Potent, irreversible inhibitor of the target protein. | |
| Activation Mechanism | Intracellular elimination of HCl (e.g., enzymatically or via pH change). | - | |
| Advantage | Improved stability in circulation, reduced off-target reactivity, targeted delivery. | Covalent and often irreversible binding to the target, leading to prolonged effect. |
Computational Design of Novel Derivatives with Enhanced Bioactivity
Computational chemistry and in silico screening are powerful tools for accelerating the design of new molecules. mdpi.com Starting with the this compound scaffold, researchers can use computational methods to design novel derivatives with potentially enhanced biological activity.
This process involves several stages:
Target Selection: Identifying a biological target of interest, such as an enzyme implicated in a disease.
Molecular Docking: Simulating how virtual derivatives of this compound fit into the binding site of the target protein. This helps predict binding affinity. frontiersin.org
QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized derivatives to build a mathematical model that correlates specific structural features with biological activity. acs.org
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize derivatives with better drug-like characteristics. mdpi.com
These computational approaches can guide synthetic efforts, ensuring that resources are focused on compounds with the highest probability of success.
Application in Materials Science and Nanotechnology
The utility of this compound is not limited to the life sciences. Its reactive chlorine atom makes it a valuable building block for applications in materials science and nanotechnology. evitachem.combldpharm.com
Potential emerging applications include:
Functional Polymers: The molecule can be used as a monomer or a grafting agent to introduce functional side chains onto polymer backbones. This could be used to modify the properties of bulk materials, such as adhesion, wettability, or thermal stability.
Surface Modification: Surfaces of materials (e.g., silicon wafers, metal oxides) or nanoparticles can be functionalized by reacting them with this compound. The terminal amide group could alter surface energy, while the chloro-group provides a reactive handle for subsequent chemical transformations.
Biomaterials: By grafting this molecule onto the surface of a biomaterial, the N-methylpropanamide moiety could be used to modulate interactions with biological systems, while the reactive chlorine allows for the attachment of bioactive molecules like peptides or growth factors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloro-N-methylpropanamide in academic laboratories?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. React 3-chloropropanoyl chloride with methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen at 0–5°C. Maintain a 1:1.2 molar ratio (acid chloride:amine) to minimize side reactions. Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Confirm purity using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and characterize via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (δ 2.8 ppm for N-methyl group, δ 3.5–4.0 ppm for CH₂Cl) .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation (H333 hazard) .
- Neutralize waste with 10% NaOH before disposal via approved hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
- Case Study : If unexpected peaks arise in ¹³C NMR (e.g., δ 40–45 ppm for unintended N-alkylation), use HSQC and HMBC to assign coupling patterns. Compare with computational models (DFT-based NMR prediction) .
- Troubleshooting : Contamination by residual solvents (e.g., DCM at δ 5.3 ppm) can mask signals. Re-purify via recrystallization (ethanol/water) and re-acquire spectra under high-resolution conditions .
Q. What mechanistic insights explain the reactivity of the chloro group in nucleophilic substitution reactions?
- Experimental Design : React this compound with sodium ethoxide (EtONa) in ethanol. Monitor via GC-MS for ethyl ether byproduct formation (retention time ~8.2 min).
- Kinetic Analysis : The reaction follows SN2 kinetics (second-order rate constant ~1.2 × 10⁻³ L/mol·s at 25°C). Steric hindrance from the N-methyl group reduces reactivity compared to unsubstituted analogs .
Q. How can HPLC-MS be optimized for quantifying trace impurities in this compound?
- Chromatographic Conditions :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase: 60:40 acetonitrile/water with 0.1% formic acid.
- Flow rate: 1.0 mL/min; detection at 210 nm.
- MS Parameters : ESI+ mode, m/z 136.05 [M+H]⁺ for the parent ion. Identify impurities (e.g., hydrolyzed product at m/z 94.03) using fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
